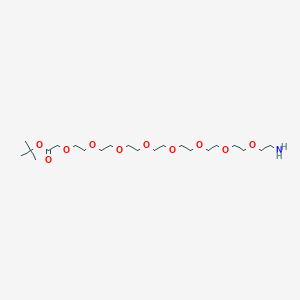

NH2-PEG8-C1-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO10/c1-22(2,3)33-21(24)20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h4-20,23H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQUOOZLWYEEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG8-C1-Boc: A Heterobifunctional PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG8-C1-Boc is a heterobifunctional chemical linker of significant interest in the field of targeted protein degradation. As a polyethylene glycol (PEG)-based linker, it plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, applications in PROTAC synthesis, and detailed experimental protocols for its use.

Core Concepts of PROTAC Technology

PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.

The this compound linker provides an eight-unit PEG chain, which imparts hydrophilicity and flexibility to the PROTAC molecule. This can enhance solubility and cell permeability, and the linker's length is a key parameter for optimizing the distance between the target protein and the E3 ligase to facilitate efficient ubiquitination.

Chemical Properties and Data Presentation

This compound possesses a terminal primary amine and a Boc (tert-butoxycarbonyl)-protected primary amine, offering orthogonal reactivity for sequential conjugation reactions.

| Property | Value | Source |

| Molecular Formula | C22H45NO10 | Internal Data |

| Molecular Weight | 483.59 g/mol | Internal Data |

| Solubility | 10 mM in DMSO | [1] |

| Appearance | Varies (typically a solid or viscous oil) | Generic Information |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [3] |

Experimental Protocols

The utility of this compound lies in its ability to undergo sequential coupling reactions. The free amine can be readily acylated, while the Boc-protected amine can be deprotected under acidic conditions to reveal a second primary amine for further functionalization.

Protocol 1: Amide Bond Formation with the Free Amine

This protocol describes the coupling of a carboxylic acid-containing molecule (e.g., a target protein ligand or an E3 ligase ligand) to the free amine of this compound.

Materials:

-

This compound

-

Carboxylic acid-functionalized molecule

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolve the carboxylic acid-functionalized molecule (1.0 equivalent), NHS or HOBt (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DMF or DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled product.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the second primary amine.

Materials:

-

Boc-protected PEG-linked molecule

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolve the Boc-protected PEG-linked molecule in DCM (e.g., 0.1-0.2 M) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring at room temperature for 1-3 hours.

-

Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

-

The resulting TFA salt of the deprotected amine can often be used directly in the subsequent reaction step without further purification. If the free amine is required, the TFA salt can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for assembling a PROTAC using this compound.

References

NH2-PEG8-C1-Boc: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of NH2-PEG8-C1-Boc, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound, with the systematic name tert-butyl (1-amino-3,6,9,12,15,18,21,24-octaoxaoctacosan-28-yl)carbamate, is a monodisperse polyethylene glycol (PEG) linker. It features a primary amine (-NH2) at one terminus and a Boc-protected amine at the other, connected by an eight-unit PEG chain. The "C1" in its common name refers to the single carbonyl carbon linking the PEG chain to the Boc-protected amine group.

The primary amine allows for covalent attachment to a variety of functional groups, most commonly carboxylic acids, to form stable amide bonds. The tert-butyloxycarbonyl (Boc) protecting group on the other end provides a stable handle that can be selectively removed under mild acidic conditions to reveal a second primary amine, enabling further conjugation. This bifunctional nature is essential for its role in constructing complex biomolecules.

Chemical Structure:

Physicochemical and General Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C22H45NO10 | [1] |

| Molecular Weight | 483.59 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or semi-solid | [2] |

| Solubility | Soluble in DMSO, DMF, DCM, and water | [1][2] |

| Purity | Typically ≥95% | |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |

Role in PROTAC Development

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.

This compound serves as a versatile PEG-based linker in PROTAC synthesis. The hydrophilic nature of the eight-unit PEG chain can enhance the solubility and cell permeability of the resulting PROTAC molecule, which are often large and hydrophobic. The flexibility and length of the PEG linker are critical parameters that influence the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in the synthesis of a PROTAC.

Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes the reaction of the primary amine of this compound with a carboxylic acid, for instance, on a POI ligand.

Materials:

-

This compound

-

Carboxylic acid-functionalized molecule (e.g., POI ligand)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

-

Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized molecule (1.0 equivalent) in anhydrous DMF.

-

Add the coupling agent(s) (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents). Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve this compound (1.1 equivalents) in a small amount of anhydrous DMF.

-

Add the this compound solution to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature for 4-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

Boc Deprotection of the PEG-Linked Conjugate

This protocol describes the removal of the Boc protecting group to reveal a primary amine for subsequent conjugation.

Materials:

-

Boc-protected PEG conjugate

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the Boc-protected PEG conjugate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3 times).

-

The resulting amine-TFA salt is often used directly in the next coupling step without further purification. If the free amine is required, a basic workup (e.g., washing with saturated sodium bicarbonate solution) can be performed.

Experimental and Logical Workflows

The synthesis of a PROTAC using this compound typically follows a structured workflow. The following diagram illustrates a representative synthetic route.

Caption: A representative workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal protecting groups, provides a reliable platform for the construction of complex molecules like PROTACs. The protocols and information provided in this guide are intended to facilitate the effective use of this linker in the rational design and synthesis of novel therapeutics.

References

The Strategic Role of the PEG8 Linker in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the multifaceted functions of the 8-unit polyethylene glycol (PEG8) linker in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). We will delve into its impact on physicochemical properties, ternary complex formation, and overall degradation efficiency, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to PROTACs and the Centrality of the Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's biological activity.[2] An optimized linker is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3] Among the various linker types, polyethylene glycol (PEG) linkers have become a mainstay in PROTAC design due to their favorable properties.[4]

The Multifaceted Function of the PEG8 Linker

A PEG8 linker, comprising eight repeating ethylene glycol units, offers a unique balance of properties that significantly influence a PROTAC's performance. It is often considered a favorable starting point in PROTAC design and optimization.

Enhancing Solubility and Physicochemical Properties

A major challenge in PROTAC development is their high molecular weight and often lipophilic nature, which can lead to poor aqueous solubility and hinder their bioavailability. The hydrophilic nature of the PEG8 linker, owing to its ether oxygens, can significantly improve the overall solubility of the PROTAC molecule. This enhanced solubility is crucial for reliable in vitro assays and can contribute to improved pharmacokinetic profiles in vivo.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity can be a disadvantage for passive diffusion across the cell membrane, the flexibility of PEG linkers can be beneficial. PEG linkers can adopt folded conformations in a lipophilic environment, which can shield the polar surface area of the PROTAC and reduce the molecule's overall size, thereby facilitating membrane traversal. However, an excessively long PEG chain can negatively impact permeability. The PEG8 length often represents a good balance, providing sufficient flexibility for conformational masking without being overly detrimental to cell entry.

Orchestrating the Ternary Complex

The primary role of the linker is to mediate the formation of a productive ternary complex. The length and flexibility of the PEG8 linker are critical in this process.

-

Optimal Distance and Geometry: The PEG8 linker provides a specific and often optimal distance between the POI and the E3 ligase. A linker that is too short can lead to steric hindrance, preventing the two proteins from coming together. Conversely, a linker that is too long may result in a highly flexible and unstable ternary complex, which is not conducive to efficient ubiquitination. The defined length of the PEG8 linker helps to correctly orient the target protein and the E3 ligase for the transfer of ubiquitin.

-

Flexibility and Cooperativity: The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of forming a stable ternary complex. This flexibility can be crucial for establishing favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity. Positive cooperativity, where the binding of one protein increases the affinity for the other, leads to a more stable and longer-lived ternary complex, which is often correlated with more efficient protein degradation.

Data Presentation: Comparative Analysis of PEG Linker Length

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), comparing the efficacy of PROTACs with varying PEG linker lengths.

Table 1: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

| PROTAC (BTK-Targeted) | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| Compound A | 4-unit PEG | >1000 | <10 | |

| Compound B | 6-unit PEG | 50 | 85 | |

| Compound C | 8-unit PEG | 6 | >95 | |

| Compound D | 12-unit PEG | 12 | >95 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

Table 2: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)

| PROTAC (BRD4-Targeted) | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| Degrader 1 | 3-unit PEG | 55 | 85 | |

| Degrader 2 | 4-unit PEG | 20 | 95 | |

| Degrader 3 | 5-unit PEG | 15 | >98 | |

| Degrader 4 (Hypothetical PEG8) | 8-unit PEG | ~25-40 | ~90 | |

| Degrader 5 | 12-unit PEG | 30 | 92 |

Note: Data for a PEG8 linker in this specific BRD4-targeting series is extrapolated based on trends showing an optimal length, after which efficacy can decrease.

Table 3: Comparative Permeability of a PROTAC with Varying Linker Lengths

| PROTAC | Linker Composition | PAMPA Permeability (10⁻⁶ cm/s) | Reference |

| Compound X | 3-unit PEG | 1.8 | |

| Compound Y | 5-unit PEG | 1.3 | |

| Compound Z (Hypothetical PEG8) | 8-unit PEG | ~0.8-1.1 |

PAMPA: Parallel Artificial Membrane Permeability Assay. Note: Permeability data for a PEG8-containing PROTAC is estimated based on the general trend that increasing PEG length can decrease passive permeability.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

-

Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature the samples by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Generate dose-response curves to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique for real-time, label-free analysis of binary and ternary complex formation kinetics.

-

Objective: To determine the binding affinities (KD) and kinetics (ka, kd) of binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complexes, and to calculate the cooperativity factor (α).

-

Materials: SPR instrument, sensor chip (e.g., CM5), immobilization reagents, purified E3 ligase, purified POI, and PROTAC.

-

Protocol Outline:

-

Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

-

Binary Binding Analysis: Inject increasing concentrations of the PROTAC over the E3 ligase surface to measure the PROTAC-E3 interaction. In a separate experiment, inject the POI over a surface with immobilized PROTAC, or co-inject PROTAC and POI over a blank surface if one of the proteins is tagged for capture.

-

Ternary Complex Analysis: Inject a pre-mixed solution of the PROTAC and a near-saturating concentration of the POI over the immobilized E3 ligase surface. The POI concentration should be at least 20-50 times its binary KD for the PROTAC.

-

Data Analysis: Fit the sensorgram data to appropriate binding models to obtain kinetic and affinity constants. The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to POI) to the ternary KD (PROTAC to POI in the presence of the E3 ligase).

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.

-

Principle: Measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.

-

Methodology:

-

Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., lecithin in dodecane).

-

Prepare Solutions: Dissolve the PROTAC in a buffer (e.g., PBS with 5% DMSO) to a final concentration of 1-10 µM for the donor compartment. Fill the acceptor plate wells with buffer.

-

Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate.

-

Incubation: Incubate the plate assembly for a set period (e.g., 10-20 hours) at room temperature.

-

Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

Calculate Permeability: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the membrane.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Logical flow of PEG8 linker function and PROTAC evaluation.

Caption: Simplified BRD4 signaling pathway and PROTAC intervention.

Conclusion

The PEG8 linker is a versatile and highly effective tool in the rational design of PROTACs. Its inherent properties of defined length, flexibility, and hydrophilicity provide a powerful means to optimize a PROTAC's physicochemical characteristics and its ability to induce the formation of a stable and productive ternary complex. While the optimal linker is always target-dependent, the PEG8 linker often serves as an excellent starting point and, in many cases, proves to be the optimal choice for achieving potent and selective protein degradation. The experimental protocols and comparative data presented in this guide offer a framework for the systematic evaluation and optimization of linker design in the pursuit of novel and effective PROTAC-based therapeutics.

References

The Enduring Indispensability of the Boc Protecting Group in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of protecting groups is a cornerstone of achieving complex molecular architectures with precision and efficiency. Among the pantheon of protective functionalities, the tert-butyloxycarbonyl (Boc) group stands out as a versatile and robust tool, particularly for the temporary masking of primary and secondary amines. Its widespread adoption in academic and industrial laboratories, especially in the realms of peptide synthesis and pharmaceutical development, is a testament to its reliability and predictability. This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, experimental protocols, and strategic considerations for employing the Boc protecting group.

Core Principles and Mechanism of Action

The primary function of the Boc group is to reversibly render an amine nucleophile inert to a wide range of reaction conditions, thereby preventing unwanted side reactions.[1] This is achieved by converting the amine into a tert-butyl carbamate, a derivative that is stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1] The steric bulk of the tert-butyl group and the electronic delocalization of the nitrogen lone pair into the adjacent carbonyl group contribute to this stability.

Boc Protection of Amines

The introduction of the Boc group is most commonly accomplished through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[3] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes to the stable and volatile byproducts carbon dioxide and tert-butanol. While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is common to neutralize the protonated amine and accelerate the reaction.

Caption: Mechanism of Boc Protection of an Amine.

Boc Deprotection: An Acid-Labile Transformation

A key feature of the Boc group is its facile cleavage under acidic conditions. This acid lability is central to its utility, allowing for its selective removal in the presence of other protecting groups that are sensitive to different conditions (vide infra, Orthogonal Protection Strategies). The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used as a solution in a non-polar solvent like dichloromethane (DCM). Other strong acids such as hydrochloric acid (HCl) in methanol or dioxane are also effective.

The mechanism of deprotection is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the heterolytic cleavage of the tert-butyl-oxygen bond to generate a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide. The reactive tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene. To prevent unwanted alkylation of sensitive residues (e.g., tryptophan or methionine) by the tert-butyl cation, scavengers such as anisole, thioanisole, or triethylsilane are often added to the deprotection cocktail.

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

The Role of the Boc Group in Peptide Synthesis

The Boc protecting group has played a pivotal role in the development of solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield. In Boc-based SPPS, the N-terminal α-amino group of the amino acid to be coupled is protected with a Boc group. This strategy, often referred to as the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, relies on the differential acid lability of the temporary Nα-Boc group and the more "permanent" side-chain protecting groups, which are typically benzyl-based ethers, esters, or carbamates.

The SPPS cycle using Boc chemistry involves the following key steps:

-

Deprotection: The Nα-Boc group of the resin-bound peptide is removed with a moderately strong acid, such as 25-50% TFA in DCM.

-

Neutralization: The resulting ammonium salt is neutralized with a hindered base, typically diisopropylethylamine (DIEA), to liberate the free amine.

-

Coupling: The next Boc-protected amino acid is activated by a coupling reagent (e.g., HBTU/HOBt or HATU) and added to the resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.

This iterative process is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups, which requires a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Caption: A Simplified Workflow for Boc-Based Solid-Phase Peptide Synthesis.

Orthogonal Protection Strategies Involving the Boc Group

Orthogonality in chemical synthesis refers to the ability to selectively remove one protecting group in the presence of others by using distinct and non-interfering reaction conditions. The Boc group is a key component of many orthogonal protection schemes due to its unique acid lability.

The most prominent example is its pairing with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. In this widely used strategy, the Nα-amino group is protected with an Fmoc group, which is removed by a mild base (e.g., piperidine in DMF), while acid-labile Boc groups are used to protect the side chains of amino acids like lysine and tryptophan. This allows for the selective deprotection of the N-terminus for peptide chain elongation without affecting the side-chain protection.

The Boc group is also orthogonal to protecting groups that are removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz or Z) group, and those cleaved by transition metal catalysis, like the allyloxycarbonyl (Alloc) group. This versatility allows for the design of complex synthetic routes for modified peptides and other intricate organic molecules.

Caption: Orthogonality of the Boc Group with Other Common Amine Protecting Groups.

Data Presentation: A Quantitative Overview

The following tables summarize typical reaction conditions and yields for the protection and deprotection of amines with the Boc group, providing a quantitative basis for experimental design. It is important to note that optimal conditions can vary depending on the specific substrate.

Table 1: Boc Protection of Amines

| Substrate Type | Reagent | Base (optional) | Solvent | Temperature (°C) | Time | Yield (%) |

| Primary Aliphatic Amine | (Boc)₂O | TEA or NaOH | DCM, THF, or H₂O/THF | Room Temperature | 1 - 6 h | >90 |

| Secondary Aliphatic Amine | (Boc)₂O | DMAP (catalytic) | ACN or DCM | Room Temperature | 2 - 12 h | 85-95 |

| Aromatic Amine | (Boc)₂O | TEA or NaHCO₃ | Dioxane/H₂O or THF | Room Temperature - 50 | 4 - 24 h | 80-95 |

| Amino Acid | (Boc)₂O | NaOH or NaHCO₃ | Dioxane/H₂O or THF/H₂O | Room Temperature | 2 - 8 h | >95 |

Table 2: Boc Deprotection of N-Boc Amines

| Deprotection Method | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

| Strong Acid | 20-50% TFA | DCM | 0 - Room Temperature | 15 - 60 min | >95 | Most common method; scavengers may be needed. |

| Strong Acid | 4M HCl | 1,4-Dioxane or Ethyl Acetate | Room Temperature | 1 - 4 h | >95 | Product often precipitates as the HCl salt. |

| Lewis Acid | TMSI | ACN or DCM | Room Temperature | 30 min - 12 h | >90 | Milder conditions for sensitive substrates. |

| Thermal | None | TFE or Methanol | 120 - 240 | 30 - 90 min | 44 - 100 | Catalyst-free; selectivity can be achieved by temperature control. |

| Oxalyl Chloride | (COCl)₂ | Methanol | Room Temperature | 1 - 4 h | up to 90 | Mild conditions, tolerant of some other acid-labile groups. |

| Aqueous | H₂O | Water | 90 - 100 | 10 - 240 min | >95 | "Green" chemistry approach, catalyst-free. |

Experimental Protocols

Detailed methodologies for key Boc protection and deprotection reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

General Protocol for Boc Protection of a Primary Amine

Reagents and Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or a suitable solvent mixture (e.g., Dioxane/Water)

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., DCM, approximately 0.2 M).

-

Add the base (e.g., TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates complete consumption of the starting material (typically 1-6 hours).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected amine. Further purification by column chromatography may be necessary.

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

Reagents and Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., anisole, triethylsilane), if necessary

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected amine (1.0 eq) in DCM (approximately 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 10 eq, often used as a 20-50% solution in DCM) dropwise to the stirred solution. If the substrate contains sensitive functional groups, add a scavenger (e.g., triethylsilane, 1-5 eq).

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 30-60 minutes).

-

Concentrate the reaction mixture under reduced pressure.

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine. Co-evaporation with toluene (3x) can be performed to remove residual TFA.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group remains a vital tool in the arsenal of the modern organic chemist. Its predictable reactivity, stability under a wide range of conditions, and selective removal make it an ideal choice for the protection of amines in a variety of synthetic contexts. From the academic laboratory to the industrial production of life-saving medicines, the strategic application of the Boc group continues to enable the synthesis of complex molecules with precision and efficiency. As the demand for increasingly sophisticated molecular targets grows, the enduring significance of the Boc protecting group is assured.

References

In-Depth Technical Guide to NH2-PEG8-C1-Boc for Drug Development Professionals

An essential heterobifunctional linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), NH2-PEG8-C1-Boc, is a valuable tool in the development of novel therapeutics. This guide provides a comprehensive overview of its properties, commercial availability, and detailed protocols for its application in PROTAC synthesis.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) linker containing a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. The eight-unit PEG chain imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The orthogonal protecting groups on the terminal functionalities allow for sequential and controlled conjugation to a target protein ligand and an E3 ligase ligand, the two key components of a PROTAC.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. The linker connecting the two ligands is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.

Commercial Suppliers

A variety of chemical suppliers offer this compound and related PEG-based linkers for research and development purposes. The following table summarizes some of the key commercial sources for this important building block.

| Supplier | Product Name | CAS Number | Purity | Additional Notes |

| TargetMol | This compound | Not Specified | >98% | Provided for research use only. |

| MCE (MedChemExpress) | This compound | Not Specified | >98% | Marketed as a PROTAC linker. |

| Biopharma PEG | Boc-NH-PEG8-NH2 | 1052207-59-6 | ≥95% | A related compound with a terminal amine. |

| ChemScene | Boc-NH-PEG8-CH2CH2NH2 | 1052207-59-6 | 98% | A related compound with a terminal amine. |

| BroadPharm | t-boc-N-amido-PEG8-amine | 1052207-59-6 | 98% | A related compound with a terminal amine. |

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₅NO₁₀ | |

| Molecular Weight | 483.59 g/mol | |

| Appearance | Liquid | |

| Solubility | 10 mM in DMSO | |

| Storage Conditions | Store at -20°C for long term, 4°C for short term | |

| Boiling Point | 579.4 ± 50.0 °C at 760 mmHg |

Experimental Protocols

The following sections provide detailed experimental protocols for the two key reactions involving this compound in the synthesis of a PROTAC: amide bond formation and Boc deprotection.

Amide Bond Formation

This protocol describes the coupling of the primary amine of this compound with a carboxylic acid-functionalized ligand (either the target protein binder or the E3 ligase ligand).

Materials:

-

This compound

-

Carboxylic acid-functionalized ligand

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Tertiary amine base (e.g., DIPEA, Et₃N)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a clean, dry reaction vessel, dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

-

Add the peptide coupling reagent (1.1 - 1.5 equivalents) and the tertiary amine base (2.0 - 3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

In a separate vessel, dissolve this compound (1.0 - 1.2 equivalents) in the anhydrous solvent.

-

Slowly add the solution of this compound to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated sodium bicarbonate), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-linked intermediate.

Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the terminal carboxylic acid, which can then be coupled to the second ligand.

Materials:

-

Boc-protected PEG-linked intermediate

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (DCM)

-

Scavenger (optional, e.g., triisopropylsilane (TIS) or water)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the Boc-protected PEG-linked intermediate in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the solution. A typical concentration of TFA is 20-50% (v/v) in DCM.

-

If the substrate is sensitive to cationic species generated during deprotection, a scavenger such as TIS (2.5-5%) can be added.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction for completeness (typically 1-4 hours) by TLC or LC-MS, observing the disappearance of the starting material.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

-

The resulting deprotected product (as a TFA salt) can often be used directly in the next coupling step without further purification. If the free carboxylic acid is required, an aqueous workup with a mild base can be performed, followed by extraction and purification.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in utilizing this compound for PROTAC synthesis.

In-Depth Technical Guide: NH2-PEG8-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NH2-PEG8-C1-Boc, a bifunctional polyethylene glycol (PEG) linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, and application in PROTAC synthesis, and provides exemplary experimental protocols.

Introduction

This compound is a monodisperse PEG linker containing a terminal primary amine (NH2) and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. The eight-unit PEG chain imparts desirable pharmacokinetic properties, such as increased solubility and improved in vivo stability, to the resulting PROTAC molecules. The terminal amine allows for conjugation to a ligand for a target protein of interest (POI), while the Boc-protected acid, after deprotection, can be coupled to a ligand for an E3 ubiquitin ligase.

Chemical Identity and Properties

While a definitive CAS number for this compound is not consistently reported across major chemical suppliers, it is commonly identified by the product number HY-135943 and its systematic IUPAC name.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Common Name | This compound | N/A |

| IUPAC Name | tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate) | N/A |

| Molecular Formula | C22H45NO10 | [1] |

| Molecular Weight | 483.59 g/mol | [1] |

| Appearance | Colorless to light yellow oil/liquid | [2] |

| Solubility | Soluble in Water, DMSO, Dichloromethane (DCM), Dimethylformamide (DMF) | [3] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Application in PROTAC Synthesis

This compound serves as a versatile linker in the modular synthesis of PROTACs. The general strategy involves the sequential coupling of the POI ligand and the E3 ligase ligand to the PEG linker.

General Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows these steps:

-

Amide Bond Formation: The primary amine of this compound is coupled with the carboxylic acid of the POI ligand using standard peptide coupling reagents.

-

Boc Deprotection: The Boc protecting group is removed from the other end of the PEG linker under acidic conditions to reveal a free carboxylic acid.

-

Second Amide Bond Formation: The newly exposed carboxylic acid is then coupled to the amine-functionalized E3 ligase ligand.

This workflow is illustrated in the following diagram:

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following are exemplary protocols for the synthesis of a PROTAC using an amine-functionalized PEG linker like this compound. These may require optimization for specific substrates.

Protocol 1: Amide Coupling of POI Ligand to this compound

Objective: To couple a carboxylic acid-functionalized POI ligand to the primary amine of the PEG linker.

Materials:

-

POI Ligand with a carboxylic acid group (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen atmosphere

Procedure:

-

Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the POI-PEG8-C1-Boc intermediate.

Protocol 2: Boc Deprotection

Objective: To remove the Boc protecting group to reveal the free carboxylic acid.

Materials:

-

POI-PEG8-C1-Boc intermediate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the POI-PEG8-C1-Boc intermediate in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine salt (POI-PEG8-C1-COOH) is often used in the next step without further purification.

Protocol 3: Coupling of E3 Ligase Ligand

Objective: To couple the deprotected intermediate with an amine-functionalized E3 ligase ligand.

Procedure:

-

Follow the procedure outlined in Protocol 4.1, using POI-PEG8-C1-COOH and the amine-functionalized E3 ligase ligand as the coupling partners.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

Signaling Pathway in PROTAC Action

The synthesized PROTAC, incorporating the this compound linker, facilitates the degradation of the target protein of interest through the ubiquitin-proteasome system.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure and desirable physicochemical properties make it an ideal linker for the rational design and synthesis of effective PROTACs. The experimental protocols provided herein offer a foundation for the successful implementation of this linker in PROTAC development programs.

References

Unlocking the "Undruggable": An In-depth Technical Guide to Heterobifunctional Molecules in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional occupancy-based inhibitors to embrace novel therapeutic modalities. At the forefront of this revolution are heterobifunctional molecules, a class of compounds engineered to hijack the cell's own machinery to eliminate disease-causing proteins. This guide provides a comprehensive technical overview of these powerful molecules, focusing on their core mechanisms, quantitative evaluation, and the experimental protocols essential for their development and characterization. By harnessing the power of targeted protein degradation, researchers are now able to address protein targets long considered "undruggable," opening up new avenues for treating a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

The Dawn of a New Therapeutic Era: Understanding Heterobifunctional Molecules

Heterobifunctional molecules are designed to bring two proteins into close proximity to elicit a specific biological outcome. The most prominent examples in drug discovery are those that induce targeted protein degradation (TPD). These molecules typically consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This tripartite design allows the molecule to act as a molecular bridge, artificially inducing the formation of a ternary complex between the target protein and the E3 ligase.[1][3]

Once this ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[4] This polyubiquitination serves as a "molecular kiss of death," marking the protein for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery. The heterobifunctional molecule, having catalyzed this event, is then released and can go on to induce the degradation of additional target protein molecules, acting in a catalytic manner.

This mechanism of action offers several advantages over traditional inhibitors. Because they lead to the removal of the entire protein scaffold, they can overcome resistance mechanisms associated with inhibitor binding site mutations. Furthermore, their catalytic nature means that sub-stoichiometric concentrations can be highly effective.

Two main classes of heterobifunctional molecules that mediate TPD have been extensively studied:

-

Proteolysis-Targeting Chimeras (PROTACs®): These are the archetypal heterobifunctional degraders, consisting of the three distinct components mentioned above: a POI binder, an E3 ligase ligand, and a linker. The modular nature of PROTACs allows for the rational design and optimization of each component to achieve desired potency, selectivity, and pharmacokinetic properties.

-

Molecular Glues: Unlike the modular PROTACs, molecular glues are typically smaller molecules that induce a conformational change in an E3 ligase, creating a new binding surface for a "neosubstrate" that would not normally be recognized. This induced proximity leads to the ubiquitination and degradation of the neosubstrate. The discovery of molecular glues has often been serendipitous, but rational design strategies are emerging.

Quantifying Efficacy: A Comparative Look at Leading PROTACs

The efficacy of a heterobifunctional degrader is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the compound required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes the reported degradation efficiencies for several well-characterized BRD4-targeting PROTACs across various cancer cell lines.

| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax | Reference(s) |

| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | |

| BRD4 | HeLa | ~2-20 nM | >90% | |||

| BRD4 | Mv4-11 (AML) | - | 96% at 50 nM | |||

| dBET1 | CRBN | BRD4 | Various (56 cell line panel) | Highly variable | - | |

| BRD4 | Mv4-11 (AML) | - | - | |||

| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | |

| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported |

Core Signaling Pathway and Experimental Workflows

To effectively develop and characterize heterobifunctional molecules, a thorough understanding of the underlying biological pathway and a systematic experimental approach are crucial.

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

The following diagram illustrates the key steps in PROTAC-mediated protein degradation, which hijacks the endogenous ubiquitin-proteasome system.

Caption: PROTAC-mediated protein degradation pathway.

A Roadmap for PROTAC Development and Characterization

The discovery and validation of a novel heterobifunctional degrader follows a structured workflow, from initial design and synthesis to rigorous biological evaluation.

Caption: Experimental workflow for PROTAC development.

The Critical Ternary Complex Formation

The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy. The following diagram illustrates this key molecular event.

Caption: PROTAC-induced ternary complex formation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and characterization of heterobifunctional molecules.

Synthesis and Purification of a Heterobifunctional Degrader

This protocol outlines a general approach for the synthesis of a PROTAC molecule via amide bond formation, a commonly used conjugation strategy.

Materials and Reagents:

-

POI-binding ligand with a terminal carboxylic acid or amine

-

E3 ligase-binding ligand with a terminal amine or carboxylic acid

-

Linker with complementary functional groups (e.g., amine and carboxylic acid)

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Reagents for purification (e.g., HPLC grade solvents)

Procedure:

-

Ligand-Linker Conjugation:

-

Dissolve the first component (either POI or E3 ligase ligand with a carboxylic acid, 1.0 eq) in anhydrous DMF.

-

Add the peptide coupling reagent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the linker molecule containing a terminal amine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the ligand-linker conjugate by flash column chromatography or preparative HPLC.

-

-

Final PROTAC Assembly:

-

Take the purified ligand-linker conjugate from the previous step (which should now have a terminal carboxylic acid or a deprotected amine).

-

Repeat the amide coupling procedure described in step 1, using the second ligand (E3 ligase or POI ligand, respectively).

-

After the reaction is complete, purify the final PROTAC molecule using preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR spectroscopy.

-

Determine the exact mass by high-resolution mass spectrometry (HRMS).

-

Quantitative Western Blot for Protein Degradation

This protocol details the steps for quantifying the degradation of a target protein in response to treatment with a heterobifunctional molecule.

Materials and Reagents:

-

Cell line expressing the protein of interest

-

Heterobifunctional degrader compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the degrader compound for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein signal to the loading control signal for each sample.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the degrader concentration to determine the DC50 and Dmax values.

-

NanoBRET™ Assay for Ternary Complex Formation

This protocol describes the use of Bioluminescence Resonance Energy Transfer (BRET) to measure the formation of the ternary complex in live cells.

Materials and Reagents:

-

HEK293T cells (or other suitable cell line)

-

Expression vector for the target protein fused to NanoLuc® luciferase (donor)

-

Expression vector for the E3 ligase (e.g., VHL, CRBN) fused to HaloTag® (acceptor)

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore)

-

NanoBRET™ Nano-Glo® Substrate

-

Opti-MEM® I Reduced Serum Medium

-

White, 96-well assay plates

-

Luminometer capable of measuring donor and acceptor emission wavelengths

Procedure:

-

Cell Transfection:

-

Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.

-

Incubate for 24 hours to allow for protein expression.

-

-

Assay Execution:

-

Prepare a serial dilution of the heterobifunctional degrader compound.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for the recommended time to label the HaloTag® fusion protein.

-

Add the degrader compound dilutions to the appropriate wells and incubate to allow for ternary complex formation.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Immediately measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) wavelengths using a luminometer.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.

-

Plot the NanoBRET™ ratio as a function of the degrader concentration to generate a dose-response curve.

-

The peak of this "hooking" curve represents the optimal concentration for ternary complex formation.

-

TR-FRET Assay for PROTAC-Induced Protein-Protein Interactions

This protocol outlines the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the formation of the ternary complex in a biochemical setting.

Materials and Reagents:

-

Purified recombinant target protein (e.g., GST-tagged)

-

Purified recombinant E3 ligase complex (e.g., His-tagged)

-

Terbium-conjugated anti-GST antibody (donor)

-

Fluorescein- or DyLight 650-conjugated anti-His antibody (acceptor)

-

Heterobifunctional degrader compound

-

Assay buffer

-

Low-volume, 384-well assay plates

-

TR-FRET-compatible plate reader

Procedure:

-

Assay Preparation:

-

Prepare a serial dilution of the degrader compound in assay buffer.

-

Prepare a mixture of the purified POI and E3 ligase in assay buffer.

-

Prepare a detection mixture containing the donor and acceptor antibodies in assay buffer.

-

-

Assay Execution:

-

Add the degrader compound dilutions to the wells of the 384-well plate.

-

Add the protein mixture to the wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for ternary complex formation.

-

Add the detection mixture to the wells.

-

Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.

-

-

Data Analysis:

-

Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET plate reader with a time-resolved setting.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the degrader concentration to generate a dose-response curve, from which the EC50 for ternary complex formation can be determined.

-

Challenges and Future Directions

Despite the immense promise of heterobifunctional molecules, several challenges remain. These include optimizing their pharmacokinetic properties, understanding and mitigating potential off-target effects, and expanding the repertoire of E3 ligases that can be effectively hijacked. Future research will focus on developing novel linker chemistries, discovering new E3 ligase ligands, and employing computational approaches to rationally design the next generation of highly potent and selective degraders. The continued evolution of this technology holds the key to unlocking a vast new landscape of therapeutic targets and transforming the treatment of human disease.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of a Heterobifunctional PROTAC Linker: NH2-PEG8-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][][3] These heterobifunctional molecules consist of two ligands—one binding the target protein of interest and another recruiting an E3 ubiquitin ligase—connected by a flexible linker. The linker is a critical component, as its length and composition dictate the formation of a stable and productive ternary complex, which is essential for target ubiquitination and subsequent degradation.[1][]

Polyethylene glycol (PEG) chains are frequently employed as linkers in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility and length to span the distance between the target protein and the E3 ligase. This document provides a detailed protocol for the synthesis of NH2-PEG8-C1-Boc, a versatile heterobifunctional PEG8 linker. For the purpose of this protocol, this compound is identified as tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate , a mono-Boc-protected diamino-PEG8 derivative. This linker features a free primary amine for conjugation to a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) and a Boc-protected amine, which can be deprotected in a later step for coupling to the second ligand.

Synthesis of this compound

The synthesis of this compound is achieved through the selective mono-Boc protection of the commercially available O,O'-Bis(2-aminoethyl)octaethylene glycol. This one-step procedure is designed to be efficient and scalable, providing the desired heterobifunctional linker in good yield.

Experimental Protocol: Mono-Boc Protection of Diamino-PEG8

This protocol is adapted from established methods for the selective mono-protection of symmetrical diamines.

Materials and Reagents:

-

O,O'-Bis(2-aminoethyl)octaethylene glycol (Diamino-PEG8)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized Water

-

Sodium Hydroxide (NaOH), 2N solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Ice bath

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve O,O'-Bis(2-aminoethyl)octaethylene glycol (1.0 eq) in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Mono-protonation of the Diamine: To the cooled solution, add chlorotrimethylsilane (1.0 eq) dropwise. The Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, which selectively protonates one of the amino groups of the symmetrical diamine. Stir the mixture at 0 °C for 30 minutes.

-

Boc Protection: Add deionized water (a small amount, e.g., ~1 mL per 4 g of diamine) to the reaction mixture, followed by the addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in methanol.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 1-2 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the mono-Boc protected product.

-

Work-up:

-

Dilute the reaction mixture with deionized water.

-

Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O and di-Boc protected by-product.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product into dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound as a colorless to light yellow oil.

Quantitative Data Summary

| Reagent/Parameter | Molar Equivalents | Typical Quantity (for 1g of starting material) | Purpose |

| Diamino-PEG8 | 1.0 | 1.0 g | Starting Material |

| Anhydrous Methanol | - | 10 mL | Solvent |

| Chlorotrimethylsilane | 1.0 | ~0.28 g | In situ HCl generation for mono-protonation |

| Di-tert-butyl dicarbonate | 1.0 | ~0.56 g | Boc-protecting agent |

| Reaction Time | - | 1-2 hours | - |

| Reaction Temperature | - | 0 °C to Room Temp | - |

| Expected Yield | - | ~60-70% | - |

Visualization of Synthesis and Application

Synthesis Workflow

The following diagram illustrates the single-step synthesis of this compound from its diamine precursor.

Application in PROTAC Synthesis

The synthesized this compound linker is a key building block in the modular synthesis of PROTACs. The workflow below demonstrates how this linker is sequentially coupled to the target protein ligand and the E3 ligase ligand.

Conclusion

This document provides a detailed and practical protocol for the synthesis of the heterobifunctional PROTAC linker, this compound. The described method for selective mono-Boc protection of a symmetrical diamino-PEG8 is robust and can be readily implemented in a standard organic synthesis laboratory. The availability of such well-defined linkers is crucial for the systematic development and optimization of novel PROTAC-based therapeutics, enabling researchers to fine-tune the properties of their molecules to achieve potent and selective protein degradation.

References

Application Notes and Protocols for Coupling NH2-PEG8-C1-Boc to a Target Protein Ligand

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins and peptides. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulation half-life, enhance stability, and reduce immunogenicity.[1][2][3] The NH2-PEG8-C1-Boc linker is a heterobifunctional PEG reagent that is particularly useful in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] This linker possesses a free primary amine for conjugation to a target molecule and a Boc-protected amine, which allows for subsequent, specific modifications after deprotection.

These application notes provide a detailed protocol for the coupling of this compound to a target protein ligand, encompassing the conjugation reaction, purification of the resulting conjugate, and comprehensive characterization methodologies.

Principle of the Method

The conjugation of this compound to a target protein ligand is a multi-step process that relies on established bioconjugation chemistries. The free primary amine of the PEG linker is coupled to a suitable functional group on the target protein ligand, most commonly an activated carboxylic acid, to form a stable amide bond. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

Following the conjugation step, the Boc (tert-butyloxycarbonyl) protecting group on the other end of the PEG linker can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a primary amine. This newly deprotected amine is then available for further functionalization, such as the attachment of another molecule of interest.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the coupling of this compound to a protein ligand and the subsequent Boc deprotection. The optimal parameters should be determined empirically for each specific protein ligand.

Table 1: Reaction Conditions for Coupling this compound to a Protein Ligand

| Parameter | Recommended Range | Notes |

| Molar Ratio (Ligand:EDC:NHS) | 1 : 1.5 : 3 | A slight excess of EDC and NHS is used to ensure efficient activation of the carboxyl group. |

| Molar Ratio (Activated Ligand:this compound) | 1 : 5 - 20 | A molar excess of the PEG linker is recommended to drive the reaction to completion. |

| pH | 7.2 - 8.0 | Optimal for NHS ester reaction with primary amines. |

| Temperature | 4°C or Room Temperature (20-25°C) | Lower temperatures can be used to minimize potential protein degradation. |

| Reaction Time | 2 - 4 hours (4°C) or 1 - 2 hours (Room Temp) | Reaction progress should be monitored. |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | To consume any unreacted NHS esters. |

Table 2: Reaction Conditions for Boc Deprotection

| Parameter | Recommended Value | Notes |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) | A strong acid is required for efficient Boc removal. |

| TFA Concentration | 25-50% in Dichloromethane (DCM) | The concentration can be optimized based on the stability of the conjugate. |

| Temperature | Room Temperature (20-25°C) | The reaction is typically rapid at room temperature. |

| Reaction Time | 30 minutes - 2 hours | Reaction progress should be monitored to ensure complete deprotection. |

Experimental Protocols

Protocol 1: Coupling of this compound to a Target Protein Ligand